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molecular formula C8H8O B1677652 Phenylacetaldehyde CAS No. 122-78-1

Phenylacetaldehyde

Cat. No. B1677652
M. Wt: 120.15 g/mol
InChI Key: DTUQWGWMVIHBKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06187802B1

Procedure details

A solution of 1-(3,4-dichlorophenyl)cyclobutanecarbonitrile (6.56 g) in toluene (100 ml) was added dropwise under nitrogen to a stirred solution of benzylmagnesium chloride [prepared in the usual manner from benzyl chloride (5 ml) and magnesium (1.08 g)] in ether (100 ml). When the addition was complete, ether was distilled from the mixture until the internal temperature rose to 95° C., then the mixture was stirred at this temperature for 19 h, cooled to ambient temperature, and quenched by the dropwise addition of water (30 ml) followed by concentrated hydrochloric acid (10 ml). The mixture was stirred at 95° C. for 2.5 hours, then it was cooled to ambient temperature. The organic phase was separated, washed with water (2×100 ml) and saturated brine (100 ml), dried (Na2SO4), and the solvent was removed in vacuo. The residue was purified via flash chromatography over silica using a 5:95 mixture of ethyl acetate and toluene as eluant. Appropriate fractions were combined and the solvents removed in vacuo to give 1-[1-(3,4-dichlorophenyl)cyclobutyl]-2-phenyl)ethanone]-2-phenylethanone as a colourless oil (5.08 g) which solidified slowly at ambient temperature to give a colourless solid, m.p. 53-55° C.
Quantity
6.56 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
1.08 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([C:9]2([C:13]#N)CCC2)[CH:5]=[CH:6][C:7]=1Cl.C([Mg]Cl)C1C=CC=CC=1.C(Cl)C1C=CC=CC=1.[Mg].[CH3:33][CH2:34][O:35]CC>C1(C)C=CC=CC=1>[CH:34](=[O:35])[CH3:33].[C:4]1([CH2:9][CH:13]=[O:35])[CH:5]=[CH:6][CH:7]=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
6.56 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C1(CCC1)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)[Mg]Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
1.08 g
Type
reactant
Smiles
[Mg]
Name
Quantity
100 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at this temperature for 19 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
DISTILLATION
Type
DISTILLATION
Details
ether was distilled from the mixture until the internal temperature
CUSTOM
Type
CUSTOM
Details
rose to 95° C.
CUSTOM
Type
CUSTOM
Details
quenched by the dropwise addition of water (30 ml)
STIRRING
Type
STIRRING
Details
The mixture was stirred at 95° C. for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
it was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with water (2×100 ml) and saturated brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified via flash chromatography over silica using
ADDITION
Type
ADDITION
Details
a 5:95 mixture of ethyl acetate and toluene as eluant
CUSTOM
Type
CUSTOM
Details
the solvents removed in vacuo

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
C(C)=O
Name
Type
product
Smiles
C1(=CC=CC=C1)CC=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.08 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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